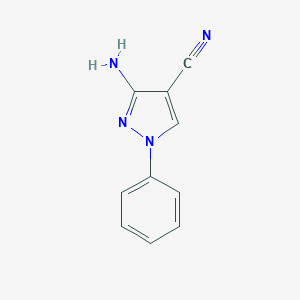

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazole ring, a phenyl group, and a nitrile group. This compound is of particular interest due to its potential applications in pharmaceuticals and its role in the development of compounds with antimicrobial activity .

Synthesis Analysis

The synthesis of derivatives of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through various methods. For instance, a one-pot, four-component cyclocondensation reaction has been used to synthesize 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles using aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in a deep eutectic solvent . Another approach involves a sequential one-pot, four-component condensation reaction using aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid . Additionally, an aqueous, catalyst-free synthesis has been reported for the preparation of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has been investigated using various spectroscopic techniques. For example, the crystal structure of a derivative was determined by X-ray crystallography, providing insights into the arrangement of atoms and the overall geometry of the molecule . Spectroscopic and structural investigations, including FT-IR, NMR, and DFT methods, have been conducted to study the vibrational frequencies and optimized structure of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, confirming the experimental data .

Chemical Reactions Analysis

The reactivity of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has been explored in various chemical reactions. These compounds have been used as building blocks for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which exhibit biocidal properties . The reaction mechanism of these derivatives with unsaturated carbonyl compounds has also been proposed, further expanding the understanding of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives are influenced by their molecular structure. These properties are crucial for their potential applications in drug discovery and development. For instance, the solubility in water and reaction conditions, such as the use of deep eutectic solvents or aqueous media, can significantly affect the yield and purity of the synthesized compounds . The use of ultrasound irradiation in aqueous medium has been shown to provide an efficient and green synthesis method for these derivatives, highlighting the importance of environmentally friendly procedures in chemical synthesis .

Applications De Recherche Scientifique

-

Organic Synthesis and Medicinal Chemistry

- Aminopyrazoles, including 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- The methods of application or experimental procedures involve various synthetic strategies where aminopyrazoles take part .

- The outcomes obtained from these applications contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods .

-

Pharmaceutical Industry

- Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

- The methods of application or experimental procedures involve the design and structure-activity relationships defined by each class of compounds .

- The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

-

Agrochemicals and Dyestuff

- 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is an important raw material and intermediate used in agrochemicals and dyestuff .

- The methods of application or experimental procedures involve the use of this compound as a raw material or intermediate in the synthesis of various agrochemicals and dyestuffs .

- The outcomes obtained from these applications contribute to the production of effective agrochemicals and dyestuffs .

-

Optical Performance and Photovoltaics

- A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), which includes a 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile moiety, has been synthesized and studied for its structural and optical performance .

- The methods of application involve the synthesis of the compound and the study of its properties using experimental and DFT modeling .

- The outcomes include the discovery of promising photovoltaic properties, including an open-circuit voltage of 0.62 V, a short-circuit current of 5.1×10−4 A/cm², and a maximum output power of 0.247 mW/cm² .

-

Synthesis of Urea Derivatives and 2-Mercaptoacetamide Analogs

- 3-Amino-5-phenylpyrazole, a related compound, can be used in the synthesis of urea derivatives and 2-mercaptoacetamide analogs .

- The methods of application involve the reaction of 3-Amino-5-phenylpyrazole with azido (6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone for urea derivatives, and treatment with thioglycolic acid for 2-mercaptoacetamide analogs .

- The outcomes of these applications contribute to the synthesis of new compounds with potential applications .

-

Synthesis of Substituted Pyrazoles

- 5-Amino-3-methyl-1-phenylpyrazole, another related compound, can be used to synthesize substituted pyrazoles .

- The methods of application involve the reaction of 5-Amino-3-methyl-1-phenylpyrazole with other compounds .

- The outcomes of these applications contribute to the synthesis of new pyrazole derivatives .

-

Synthesis of Pyrazolo[1,5-a]pyrimidines

- 3(5)-Aminopyrazoles, a category that includes “3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile”, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

- The methods of application involve various synthetic strategies where 3(5)-aminopyrazoles take part .

- The outcomes obtained from these applications contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods .

-

Synthesis of Urea Derivatives and 2-Mercaptoacetamide Analogs

- 3-Amino-5-phenylpyrazole, a related compound, can be used in the synthesis of urea derivatives by reaction with azido (6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone .

- It can also be used to synthesize 2-mercaptoacetamide analogs by treating with thioglycolic acid .

- The outcomes of these applications contribute to the synthesis of new compounds with potential applications .

-

Synthesis of Substituted Pyrazoles

- 5-Amino-3-methyl-1-phenylpyrazole, another related compound, can be used to synthesize substituted pyrazoles .

- The methods of application involve the reaction of 5-Amino-3-methyl-1-phenylpyrazole with other compounds .

- The outcomes of these applications contribute to the synthesis of new pyrazole derivatives .

Safety And Hazards

Orientations Futures

The future directions for “3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile” and similar compounds are likely to continue focusing on their synthesis and biological evaluation, given their broad range of biological activities . The recent approval of Pirtobrutinib, an anticancer/anti-inflammatory compound, demonstrates the potential of these compounds .

Propriétés

IUPAC Name |

3-amino-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGWIJRMZFXAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378958 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

138942-61-7 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

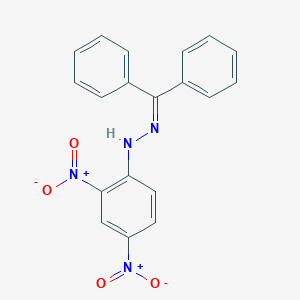

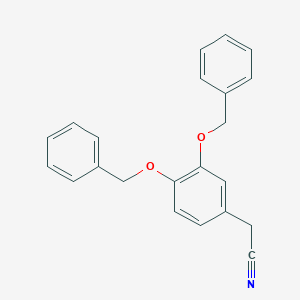

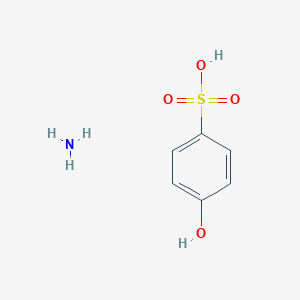

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)